molecular formula C8H13ClN4O B3196901 N-(2-aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1001519-21-6

N-(2-aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B3196901
CAS No.: 1001519-21-6
M. Wt: 216.67 g/mol
InChI Key: XXVRZFCHSGASIG-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1001519-21-6) is a pyrazole-derived carboxamide with a molecular weight of 216.67 g/mol and a molecular formula of C 8 H 13 ClN 4 O . This compound features a chloro substituent at the pyrazole ring's 4-position, methyl groups at the 1 and 5 positions, and a 2-aminoethyl side chain linked via an amide bond . The aminoethyl group enhances solubility in polar solvents and provides a versatile site for further chemical functionalization, making this compound a valuable building block in organic synthesis and medicinal chemistry . Pyrazole-carboxamide derivatives are widely studied in scientific research for their biological activities . They serve as key scaffolds in drug discovery, particularly in the development of antimicrobial agents . The presence of specific substitutions on the pyrazole ring is a key feature for biological potency . More generally, pyrazole derivatives are investigated for their potential anti-inflammatory and anticancer properties, although the specific biological profile of this compound requires further investigation . Researchers value this compound as a synthetic intermediate or potential pharmacophore. All products are for research use only and are not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

N-(2-aminoethyl)-4-chloro-1,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4O/c1-5-6(9)7(12-13(5)2)8(14)11-4-3-10/h3-4,10H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVRZFCHSGASIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NCCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171272
Record name N-(2-Aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001519-21-6
Record name N-(2-Aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001519-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Aminoethyl Substitution: The aminoethyl group can be introduced through nucleophilic substitution reactions using ethylenediamine or similar reagents.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-(2-aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and enzyme activities.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is compared to pyrazole-carboxamide derivatives from the literature (Table 1).

Table 1: Structural Comparison of Pyrazole-Carboxamide Derivatives

Compound Name Molecular Formula Substituents/Functional Groups Key Features
N-(2-aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide (Target) C₈H₁₄ClN₄O - Cl (C4), -CH₃ (C1, C5), -NH(CH₂)₂NH₂ (C3) Aminoethyl side chain enhances solubility and reactivity .
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O - Cl (C5), -CN (C4), -Ph (C1, C5) Bulky aryl groups increase steric hindrance, reducing reactivity .
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) C₂₁H₁₄Cl₂N₆O - Cl (C5, C4-Ph), -CN (C4) Electron-withdrawing Cl and CN groups enhance thermal stability .
N-(1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide C₁₉H₁₈N₄O₄ - NO₂ (C4-Ph), -CH₃ (C1, C5), -Ph (C2) Nitro group facilitates hydrogen bonding, influencing crystal packing .
N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide C₂₁H₂₆ClN₅O₂S Fused benzothienopyrimidine core Increased molecular weight (447.99 g/mol) enhances binding affinity .

Key Observations :

  • Aminoethyl vs. Aryl Substituents: The target compound’s aminoethyl group improves aqueous solubility compared to analogs with hydrophobic aryl groups (e.g., 3a, 3b) .
  • Electron-Withdrawing Groups: Chloro and cyano substituents in analogs like 3b lower melting points (171–172°C) due to reduced symmetry, while nitro groups (e.g., in ) strengthen intermolecular interactions .
  • Complexity and Bioactivity: The benzothienopyrimidine derivative () demonstrates how fused-ring systems enhance biological targeting but may compromise synthetic accessibility .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Yield (%) Spectral Data (¹H-NMR, MS)
Target Compound Not reported Not reported Molecular ion [M+H]⁺: 217.1 (calculated) .
3a (C₂₁H₁₅ClN₆O) 133–135 68 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H); [M+H]⁺: 403.1 .
3b (C₂₁H₁₄Cl₂N₆O) 171–172 68 δ 8.12 (s, 1H), 7.55–7.43 (m, 9H); [M+H]⁺: 437.1 .
3d (C₂₁H₁₄ClFN₆O) 181–183 71 δ 8.12 (s, 1H), 7.51–7.21 (m, 9H); [M+H]⁺: 421.0 .
N-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide Not reported Not reported Crystal structure reveals N–H⋯O hydrogen bonds .

Key Observations :

  • Synthetic Yields : Analogs with electron-withdrawing groups (e.g., 3d with fluorine) show higher yields (71%) compared to alkyl-substituted derivatives (62% for 3c) .
  • Thermal Stability : Higher melting points in chlorinated analogs (e.g., 3b at 171–172°C) correlate with stronger intermolecular forces .

Biological Activity

N-(2-aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8_8H13_{13}ClN4_4O
  • Molecular Weight : 216.67 g/mol

The presence of a pyrazole ring contributes to the compound's diverse biological activities, as pyrazoles are known for their roles in various pharmacological applications .

This compound acts primarily as an androgen receptor (AR) antagonist . This property is crucial for its application in treating conditions associated with androgen receptor activation, such as prostate cancer. The compound exhibits a high affinity for the AR, demonstrating potent antagonistic activity while minimizing agonistic effects in AR-overexpressing cells .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • Prostate Cancer Treatment : Studies indicate that it effectively inhibits the proliferation of prostate cancer cell lines, making it a candidate for further development as an anti-cancer agent .
  • Anti-inflammatory Effects : Some derivatives of pyrazole compounds have shown promising anti-inflammatory activities, suggesting potential for this compound in inflammatory diseases .

Comparative Biological Activity

A comparison of this compound with other related compounds can provide insight into its relative efficacy:

Compound NameMechanism of ActionBiological ActivityReference
This compoundAR antagonistInhibition of prostate cancer cell proliferation
3-(4-methylpiperazine-1-carbonyl)-pyrazole derivativesMAO-B inhibitorAnti-inflammatory and analgesic effects
1-thiocarbamoyl 3-substituted phenyl pyrazolesMAO-A/B inhibitorAnti-inflammatory and analgesic effects

Study 1: Prostate Cancer Cell Line Inhibition

In a laboratory study, this compound was tested against a prostate cancer cell line. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead for developing new treatments targeting AR-dependent cancers .

Study 2: Anti-inflammatory Activity

Another research effort examined the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound demonstrated a reduction in TNF-α and IL-6 levels in vitro, indicating its potential utility in managing inflammatory conditions .

Q & A

Q. What experimental designs are recommended for studying stability under varying pH and temperature?

  • Methodological Answer: Conduct accelerated stability studies: expose samples to pH 1–13 buffers at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and LC-MS. Use Arrhenius plots to extrapolate shelf-life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
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N-(2-aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide

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